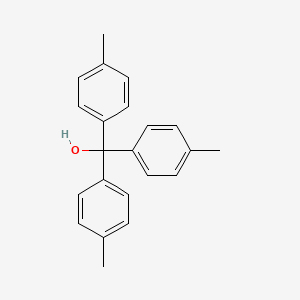

4,4',4''-Trimethyltrityl alcohol

描述

Structure

3D Structure

属性

IUPAC Name |

tris(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15,23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWQXZDDISHGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186203 | |

| Record name | 4,4',4''-Trimethyltrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3247-00-5 | |

| Record name | 4-Methyl-α,α-bis(4-methylphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3247-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-Trimethyltrityl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003247005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, tri-p-tolyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4',4''-Trimethyltrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-trimethyltrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 ,4 Trimethyltrityl Alcohol and Its Derivatives

Classic Synthetic Routes to Triarylmethanols

The cornerstone of triarylmethanol synthesis involves the nucleophilic addition of an aryl organometallic reagent to a carbonyl compound. The Grignard and organolithium reactions are the most prominent and historically significant methods for constructing the requisite carbon-carbon bonds.

The Grignard reaction is a widely employed and versatile method for forming carbon-carbon bonds, making it a primary route for synthesizing tertiary alcohols like 4,4',4''-trimethyltrityl alcohol. byjus.com The synthesis involves the reaction of a Grignard reagent, an organomagnesium halide, with a suitable carbonyl compound. wisc.edu The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated in an acidic workup to yield the final alcohol. organicchemistrytutor.commasterorganicchemistry.com

For the synthesis of the symmetrically substituted this compound, two main pathways using Grignard reagents are feasible:

Reaction of an Aryl Grignard Reagent with a Diaryl Ketone: In this approach, p-tolylmagnesium bromide (or chloride) is prepared from 4-bromotoluene (B49008) and magnesium metal in an ether solvent. This Grignard reagent is then reacted with di(p-tolyl)methanone. The nucleophilic addition of the p-tolyl group to the ketone carbonyl forms the tertiary alkoxide, which upon acidic workup, yields this compound.

Reaction of an Aryl Grignard Reagent with an Ester: Alternatively, the target molecule can be synthesized by reacting an excess of p-tolylmagnesium bromide with a methyl or ethyl ester of 4-methylbenzoic acid (methyl p-toluate). chemistrysteps.com The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate (di(p-tolyl)methanone), which is not isolated. A second equivalent of the Grignard reagent immediately attacks this newly formed ketone to produce the tertiary alkoxide. masterorganicchemistry.com This method is efficient for creating tertiary alcohols with at least two identical aryl groups.

The general mechanism involves the attack of the nucleophilic carbon from the Grignard reagent on the carbonyl carbon, followed by an acidic workup. wisc.edu

Table 1: Grignard Reaction Pathways for this compound Synthesis

| Pathway | Grignard Reagent | Carbonyl Substrate | Key Intermediate | Final Product |

| Ketone Route | p-Tolylmagnesium bromide | Di(p-tolyl)methanone | Tri(p-tolyl)methoxymagnesium bromide | This compound |

| Ester Route | p-Tolylmagnesium bromide (2 equiv.) | Methyl p-toluate | Di(p-tolyl)methanone | This compound |

Organolithium reagents are another class of powerful nucleophiles used in organic synthesis for forming C-C bonds. wikipedia.org Due to the highly polar nature of the carbon-lithium bond, these reagents are generally more reactive and basic than their Grignard counterparts. nptel.ac.in The synthesis of this compound using an organolithium reagent follows a similar logic to the Grignard approach. masterorganicchemistry.com

The primary method involves the reaction of p-tolyllithium (B8432521) with a suitable carbonyl substrate. p-Tolyllithium can be prepared via lithium-halogen exchange from 4-bromotoluene or 4-iodotoluene, or by direct metalation of toluene (B28343) if a sufficiently strong base system is used. wikipedia.orguniurb.it

The reaction proceeds via the nucleophilic addition of the p-tolyllithium to either di(p-tolyl)methanone or an ester like methyl p-toluate. masterorganicchemistry.com When reacting with ketones, organolithium reagents add to the carbonyl group to form a lithium alkoxide, which is subsequently protonated to yield the tertiary alcohol. masterorganicchemistry.com The higher reactivity of organolithium reagents can be advantageous, often allowing reactions to proceed at lower temperatures. wikipedia.org However, their increased basicity can sometimes lead to side reactions, such as enolate formation, especially with sterically hindered ketones. wikipedia.org

Tertiary alkyllithium reagents are recognized as valuable intermediates in synthesis, capable of generating fully substituted carbon atoms. nih.gov

Advanced and Green Synthesis Techniques for Trityl Compounds

In response to the growing need for environmentally conscious chemical processes, new methods for the synthesis of trityl compounds have been developed. These techniques aim to reduce waste, avoid hazardous reagents, and improve efficiency.

While trityl chloride is a common reagent for introducing the trityl protecting group, it can also be employed as an efficient, homogeneous organic catalyst. cdnsciencepub.comanu.edu.au The catalytic activity stems from the in-situ generation of the stable trityl carbocation, which is a potent Lewis acid. researchgate.net This trityl cation can catalyze various organic transformations, such as multicomponent cyclization reactions or the synthesis of complex heterocyclic systems like 2,4,6-triarylpyridines. cdnsciencepub.comresearchgate.net

In the context of synthesizing trityl derivatives, trityl chloride can be used to generate the trityl cation, which then acts as a catalyst. For example, trityl chloride has been used to catalyze the preparation of pyrimido[4,5-b]quinolines. researchgate.net The mechanism involves the cleavage of the carbon-halogen bond, often promoted by reaction conditions, to form the trityl cation, which then activates the substrates for subsequent reactions. researchgate.net This catalytic approach highlights the dual role of trityl chloride as both a protecting group precursor and a versatile organic catalyst. made-in-china.com

Traditional tritylation methods often involve the use of trityl halides in the presence of a base like pyridine, or the use of expensive and toxic silver salts to accelerate the reaction with hindered alcohols. nih.gov Green chemistry principles have driven the development of more sustainable alternatives.

One significant advancement is the use of recyclable Lewis acid-based ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄), as catalysts. acs.orgacs.orgnih.govresearchgate.net These ionic liquids can efficiently catalyze the tritylation of alcohols using trityl alcohol itself as the tritylating agent, which is more stable and potentially cheaper than trityl chloride. acs.orgacs.org The reaction proceeds under mild conditions, and the ionic liquid catalyst can be recovered and reused for several cycles with minimal loss of activity. nih.govresearchgate.net The proposed mechanism involves the generation of the trityl carbocation from trityl alcohol by the ionic liquid, which then reacts with the substrate alcohol. acs.org

Table 2: Comparison of Tritylation Methodologies

| Feature | Classic Method (TrCl/Pyridine) | Silver-Assisted Method | Ionic Liquid Catalysis | Anhydride Activation |

| Trityl Source | Trityl chloride | Trityl chloride | Trityl alcohol | Trityl alcohol |

| Activator/Catalyst | Pyridine (Base/Solvent) | Silver salts (AgNO₃, AgOTf) | Ionic Liquid (e.g., EMIM·AlCl₄) | Trifluoroacetic anhydride |

| Byproducts | Pyridinium hydrochloride | Silver halide precipitate | None (catalyst is recycled) | Trifluoroacetic acid |

| Environmental Impact | Moderate | High (heavy metal waste) | Low (recyclable catalyst) | Low (no heavy metals) |

| Substrate Scope | Good for primary alcohols, slow for secondary | Excellent for primary and secondary alcohols | Excellent for primary alcohols | Good for primary and secondary alcohols |

Selective Synthesis of Functionalized 4,4',4''-Trimethyltrityl Derivatives

The selective synthesis of functionalized trityl derivatives is crucial for their application as protecting groups in complex molecule synthesis, such as in morpholine (B109124) oligomers, or for creating molecules with specific properties. google.com Functionalization can be achieved by either incorporating functional groups into the starting materials before the core synthesis or by modifying the trityl scaffold after its formation.

Synthesis can be designed to produce derivatives with specific functional groups (e.g., carboxylic acid, amide, nitrile) on one or more of the phenyl rings. researchgate.net For example, a trityl alcohol featuring an amide group and two methoxy (B1213986) groups has been synthesized by the hydration of a nitrile function on a pre-formed trityl derivative. researchgate.net

Another strategy involves using a dissymmetric diaryl ketone or a functionalized Grignard/organolithium reagent in the initial synthetic step. This allows for the controlled introduction of a single, different functional group onto one of the aromatic rings. Such methods are essential for creating tailored protecting groups or molecular probes. The development of methods for the selective synthesis of highly functionalized derivatives is an active area of research, with applications in materials science and medicinal chemistry. rsc.orgnih.govrsc.orgorganic-chemistry.org

Reactivity and Mechanistic Investigations of the 4,4 ,4 Trimethyltrityl System

Carbocation Formation and Stability in Triarylmethyl Systems

The stability of the trityl cation and its derivatives is a cornerstone of their utility in organic synthesis. This stability arises from a combination of electronic and structural factors.

Electronic Structure and Resonance Stabilization in the 4,4',4''-Trimethyltrityl Cation

The remarkable stability of triarylmethyl carbocations, including the 4,4',4''-trimethyltrityl cation, is primarily attributed to resonance stabilization. researchgate.netmasterorganicchemistry.com The positive charge on the central carbon atom can be delocalized over the three aromatic rings. youtube.com This delocalization is possible through the overlap of the empty p-orbital of the carbocation with the π-electron systems of the phenyl groups. spcmc.ac.in The presence of methyl groups in the para positions of the phenyl rings further enhances this stability. Methyl groups are electron-donating through inductive effects and hyperconjugation, which helps to disperse the positive charge and stabilize the carbocation. libretexts.org

However, the classic view of resonance stabilization in the "propeller-like" trityl cation has been a subject of discussion. researchgate.net The significant dihedral angles between the aryl rings and the central carbocationic hub, approximately 30 degrees, would theoretically hinder optimal p-orbital overlap necessary for resonance. researchgate.net Some studies suggest that intramolecular electron transfer processes may also play a crucial role in the cation's stability, challenging the sole reliance on the resonance model. researchgate.net

| Feature | Description | Impact on Stability |

| Resonance | Delocalization of the positive charge over the three aromatic rings. youtube.com | Primary stabilizing factor. masterorganicchemistry.com |

| Inductive Effect | Electron-donating methyl groups push electron density towards the carbocation center. libretexts.org | Enhances stability by reducing the positive charge on the central carbon. |

| Hyperconjugation | Interaction of the C-H σ-bonds of the methyl groups with the empty p-orbital of the carbocation. libretexts.org | Contributes to charge delocalization and stabilization. |

| Steric Factors | The "propeller-like" twist of the phenyl groups to minimize steric hindrance. spcmc.ac.in | May reduce the efficiency of resonance stabilization due to less ideal orbital overlap. researchgate.net |

Hydride Abstraction and Electrophilic Character of Modified Trityl Cations

Trityl cations are well-known for their ability to act as potent hydride abstracting agents. nsf.govnih.gov This reactivity stems from their strong electrophilic character and the high stability of the resulting trityl hydride. The triphenylmethyl cation is a powerful Lewis acid capable of abstracting a hydride ion from various organic molecules, thereby generating a new carbocation. nih.gov

The electrophilicity and hydride abstraction capability can be modulated by substituents on the aromatic rings. Electron-withdrawing groups, such as fluorine atoms in the perfluorotrityl cation, significantly enhance the cation's ability to abstract hydrides, even from alkanes and dihydrogen. nih.govchemrxiv.org Conversely, electron-donating groups, like the methyl groups in the 4,4',4''-trimethyltrityl cation, would be expected to slightly decrease the electrophilicity compared to the unsubstituted trityl cation, but the cation still retains significant hydride abstracting potential. nih.gov This tunability allows for the use of modified trityl cations in a range of synthetic applications, including the generation of reactive cationic intermediates for various bond-forming reactions. nsf.govchemistryworld.com

Reaction Mechanisms Involving the 4,4',4''-Trimethyltrityl Moiety

The 4,4',4''-trimethyltrityl group participates in several important reaction mechanisms, leveraging the stability of its carbocation intermediate.

SN1 Pathway in Tritylation Reactions

The protection of alcohols and other functional groups via tritylation is a fundamental transformation in organic synthesis. nih.gov This reaction typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. acs.orgnih.govmasterorganicchemistry.com The first and rate-determining step involves the formation of the stable trityl carbocation from a suitable precursor, such as trityl chloride or 4,4',4''-trimethyltrityl alcohol, often facilitated by a Lewis acid catalyst. acs.orgnih.govyoutube.com

Once formed, the planar carbocation is then attacked by the nucleophilic alcohol from either face, leading to the formation of the trityl ether. masterorganicchemistry.com The stability of the tertiary carbocation intermediate is the driving force for the SN1 pathway. youtube.com The reaction is generally fastest for tertiary alcohols and slowest for primary alcohols, reflecting the stability of the carbocation formed. masterorganicchemistry.comyoutube.com The choice of solvent can also significantly impact the reaction rate and yield, with dichloromethane (B109758) (DCM) often being an effective solvent for tritylation reactions. acs.orgnih.gov

General Steps in SN1 Tritylation:

Formation of the Carbocation: The trityl or modified trityl group leaves its precursor, forming a stable carbocation. acs.orgnih.govyoutube.com

Nucleophilic Attack: The alcohol attacks the electrophilic carbocation. masterorganicchemistry.com

Deprotonation: A weak base removes the proton from the newly formed ether, yielding the final product.

Photocatalytic Oxidative Cleavage Mechanisms

The triarylmethyl moiety can be involved in photocatalytic reactions, particularly in oxidative cleavage processes. Photocatalysis offers a mild and efficient way to cleave strong chemical bonds, such as C-C bonds. researchgate.netuantwerpen.be In the context of systems containing a trityl-like group, visible-light photoredox catalysis can initiate single-electron transfer (SET) events. nih.gov

Upon excitation by visible light, a photocatalyst can oxidize a substrate containing the triarylmethyl group to generate a radical cation. uantwerpen.benih.gov This radical cation can then undergo further reactions, such as C-C bond cleavage, often facilitated by the presence of an oxidant like oxygen. uantwerpen.be The mechanism can involve the generation of reactive oxygen species (ROS) that attack the substrate, leading to bond cleavage. beilstein-journals.org These photocatalytic methods are gaining importance as sustainable alternatives to traditional oxidative cleavage reactions that often require harsh conditions and toxic reagents. nih.gov

Dehydration Mechanisms of Triarylmethanols

The dehydration of alcohols to form alkenes is a classic elimination reaction. libretexts.orgbyjus.com For tertiary alcohols like this compound, the dehydration typically proceeds through an E1 (unimolecular elimination) mechanism. libretexts.orgyoutube.com

Reactivity of this compound with Various Reagents

The reactivity of this compound is dominated by the facile formation of the corresponding carbocation, the 4,4',4''-trimethyltrityl cation. This stability is attributed to the extensive delocalization of the positive charge across the three methyl-substituted phenyl rings. The hydroxyl group of the alcohol can be readily protonated under acidic conditions, followed by the elimination of a water molecule to generate the stabilized carbocation. This carbocation is a key intermediate that readily reacts with a variety of reagents.

Conversion to Halides and Tetrafluoroborate (B81430) Salts

The conversion of this compound into its corresponding halides and tetrafluoroborate salt is a fundamental transformation that facilitates its use in further synthetic applications, particularly as a protecting group. These reactions typically proceed via the formation of the stable 4,4',4''-trimethyltrityl cation.

The alcohol can be converted to 4,4',4''-trimethyltrityl chloride using common chlorinating agents such as thionyl chloride (SOCl₂) or acetyl chloride. The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. libretexts.org The general mechanism for the reaction of an alcohol with thionyl chloride involves an initial attack by the alcohol's oxygen on the sulfur atom, which converts the hydroxyl group into a better leaving group. libretexts.org Subsequent nucleophilic attack by the chloride ion on the carbocation intermediate yields the final product. libretexts.org Similarly, acetyl chloride reacts with alcohols in an exothermic reaction to produce the corresponding ester and hydrogen chloride; however, in the case of trityl alcohols, the halide is the major product. chemguide.co.uklibretexts.org

The generation of the 4,4',4''-trimethyltrityl tetrafluoroborate salt is achieved by treating the alcohol with tetrafluoroboric acid (HBF₄). acgpubs.org This reaction proceeds by protonation of the hydroxyl group, followed by elimination of water to form the carbocation, which is then stabilized by the non-nucleophilic tetrafluoroborate anion. Trityl tetrafluoroborate salts are often stable, crystalline solids that serve as convenient sources of the trityl cation for subsequent reactions. acgpubs.org

| Reagent | Product | Reaction Type | Key Features |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 4,4',4''-Trimethyltrityl Chloride | Nucleophilic Substitution | Byproducts (SO₂, HCl) are gaseous, simplifying purification. libretexts.org |

| Acetyl Chloride (CH₃COCl) | 4,4',4''-Trimethyltrityl Chloride | Nucleophilic Acyl Substitution followed by Substitution | Exothermic reaction. libretexts.org |

| Tetrafluoroboric Acid (HBF₄) | 4,4',4''-Trimethyltrityl Tetrafluoroborate | Acid-Base/Dehydration | Forms a stable salt with a non-nucleophilic anion. acgpubs.org |

Reactions with Nucleophiles in Synthetic Pathways

The 4,4',4''-trimethyltrityl group is a valuable protecting group in organic synthesis, particularly for primary amines and alcohols. rsc.orgorganic-chemistry.org Its utility stems from the ease of its introduction via the reaction of the 4,4',4''-trimethyltrityl cation (generated from the corresponding alcohol, halide, or tetrafluoroborate salt) with a nucleophilic functional group.

The protection reaction involves the nucleophilic attack of the heteroatom (e.g., the nitrogen of an amine or the oxygen of an alcohol) on the electrophilic central carbon of the trityl cation. This forms a new carbon-heteroatom bond, thus "protecting" the functional group from reacting under various conditions. The bulky nature of the trityl group provides steric hindrance, further shielding the protected group.

A significant advantage of trityl-based protecting groups is their acid-lability. Deprotection can be readily achieved by treatment with a mild acid, which regenerates the stable trityl cation and the free nucleophile. rsc.org This allows for selective deprotection in the presence of other protecting groups that are stable to acidic conditions but labile to basic or other conditions, a strategy known as an orthogonal protecting group strategy. organic-chemistry.org For instance, in molecules containing multiple functional groups, the trimethyltrityl group can be used to selectively protect a primary amine, as it is more nucleophilic than a hydroxyl group. acgpubs.org

| Nucleophile | Protected Functional Group | Synthetic Utility |

|---|---|---|

| Primary Amine (R-NH₂) | N-(4,4',4''-Trimethyltrityl)amine | Protection of primary amines in peptide synthesis and other multi-step syntheses. rsc.org |

| Alcohol (R-OH) | O-(4,4',4''-Trimethyltrityl)ether | Protection of primary alcohols, particularly in carbohydrate and nucleoside chemistry. |

| Thiol (R-SH) | S-(4,4',4''-Trimethyltrityl)thioether | Protection of sulfhydryl groups in cysteine-containing peptides and other sulfur-containing molecules. acgpubs.org |

4,4 ,4 Trimethyltrityl Alcohol As a Protecting Group in Complex Molecule Synthesis

Strategies for Selective Protection of Hydroxyl Groups

The selective protection of hydroxyl groups is a critical aspect of multi-step organic synthesis, enabling chemists to differentiate between multiple reactive sites within a molecule. harvard.edulibretexts.org The trityl group and its derivatives, including the 4,4',4''-trimethyltrityl (TMT) group, are particularly useful for this purpose due to their steric hindrance. highfine.com

The bulky nature of the TMT group allows for the selective protection of primary alcohols over secondary and tertiary alcohols. highfine.commasterorganicchemistry.comlibretexts.org Primary alcohols, being the least sterically hindered, react more readily with tritylating agents. ajol.infoyoutube.com This selectivity is a key advantage in the synthesis of polyhydroxylated compounds where differentiation between hydroxyl groups is essential. harvard.edublogspot.com The classification of alcohols as primary, secondary, or tertiary is determined by the number of carbon atoms directly attached to the carbon atom bearing the hydroxyl group. masterorganicchemistry.comlibretexts.org

| Alcohol Type | Number of Attached Alkyl Groups | Reactivity with TMT |

| Primary (1°) | One | High |

| Secondary (2°) | Two | Low |

| Tertiary (3°) | Three | Very Low/No Reaction |

This table illustrates the general reactivity trend of different classes of alcohols towards tritylating agents like 4,4',4''-trimethyltrityl chloride.

Trityl and its derivatives are extensively used in the solid-phase synthesis of oligonucleotides and peptides. ru.nljocpr.com In oligonucleotide synthesis, the dimethoxytrityl (DMT) group, a related trityl protecting group, is commonly used to protect the 5'-hydroxyl group of nucleosides. ajol.infojocpr.comresearchgate.net The 4,4',4''-trimethyltrityl group can also be employed for the protection of the morpholino ring nitrogen in the synthesis of morpholino oligomers. google.comgoogle.com The acid-lability of these groups allows for their removal at the end of the synthesis or at specific steps to allow for chain elongation. diva-portal.org

In peptide synthesis, trityl-type protecting groups are used to protect the side chains of certain amino acids, such as cysteine. nih.govresearchgate.net The selective removal of these groups is crucial for the formation of specific disulfide bonds or for the modification of the peptide chain. researchgate.netgenscript.com The orthogonality of the trityl group to other protecting groups used in peptide synthesis, such as Fmoc and Boc, allows for complex synthetic strategies. jocpr.comiris-biotech.de

| Application | Protected Functional Group | Key Advantage |

| Oligonucleotide Synthesis | 5'-Hydroxyl of nucleosides | Acid-labile deprotection allows for stepwise chain elongation. |

| Peptide Synthesis | Side-chain of amino acids (e.g., Cysteine) | Orthogonality with other protecting groups enables complex peptide modifications. iris-biotech.de |

This table summarizes the key applications of trityl-type protecting groups in the synthesis of biopolymers.

Protection of Other Functional Groups (Amines, Thiols)

Beyond alcohols, the 4,4',4''-trimethyltrityl group and its analogs are effective for the protection of other nucleophilic functional groups like amines and thiols. highfine.comacgpubs.org Primary amines can be selectively protected over secondary amines due to the steric hindrance of the trityl group. rsc.org This selective protection is valuable in the synthesis of polyfunctional molecules where differentiation between amine groups is required. beilstein-journals.orgorganic-chemistry.org

The protection of thiols is particularly important in peptide chemistry for controlling disulfide bond formation. researchgate.net The trityl group can be used to protect the thiol group of cysteine residues during solid-phase peptide synthesis. researchgate.net The removal of the trityl group can then be achieved under specific conditions to allow for the formation of a disulfide bridge at a desired stage of the synthesis. researchgate.netnih.gov

Deprotection Methodologies and Orthogonality Considerations

The most common method for the deprotection of trityl ethers is through acid-catalyzed cleavage. highfine.comacademie-sciences.frnih.gov The stability of the resulting trityl cation facilitates this process. thieme-connect.com Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) or acetic acid, are typically employed. nih.govacademie-sciences.fr The lability of the trityl group can be modulated by the electronic nature of the substituents on the phenyl rings. Electron-donating groups, such as the methyl groups in the TMT group, increase the stability of the carbocation and thus enhance the acid lability compared to the unsubstituted trityl group. academie-sciences.fr

| Reagent | Conditions | Comments |

| Trifluoroacetic acid (TFA) | 1-3% in Dichloromethane | Commonly used for deprotection of trityl groups in peptide and oligonucleotide synthesis. nih.gov |

| Acetic Acid (AcOH) | Aqueous solution | Milder acidic conditions for sensitive substrates. highfine.com |

| p-Toluenesulfonic acid (TsOH) | In Methanol | Effective for cleavage of trityl ethers. highfine.com |

This table presents common acidic conditions used for the deprotection of trityl ethers.

In recent years, photocatalytic methods have emerged as a mild and orthogonal strategy for the deprotection of trityl groups. organic-chemistry.orgthieme-connect.comresearchgate.net Visible-light-mediated photocatalysis allows for the cleavage of trityl ethers and thioethers under pH-neutral conditions. thieme-connect.comorganic-chemistry.orgresearchgate.net This method is particularly advantageous when the substrate contains acid-labile functional groups that would not withstand traditional acidic deprotection methods. thieme-connect.comorganic-chemistry.org The reaction proceeds through the generation of a triphenylmethyl radical, which then collapses to release the deprotected alcohol or thiol. organic-chemistry.org This approach offers an environmentally friendly alternative to conventional methods. researchgate.net

Catalytic Applications of the 4,4 ,4 Trimethyltrityl System

Triarylmethyl Cations as Lewis Acid Catalysts

Triarylmethyl cations, including the 4,4',4''-trimethyltrityl cation, are recognized as a significant class of carbocation-based Lewis acid catalysts. researchgate.net Unlike many traditional metal-based Lewis acids, which can be sensitive to air and moisture, these organocatalysts are often stable enough to be used without requiring inert atmospheric conditions. researchgate.netresearchgate.net Their catalytic activity is rooted in their ability to act as potent electrophile activators, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate and thereby promoting reactions with nucleophiles. researchgate.netresearchgate.net

A key advantage of the triarylmethyl system is the tunability of its Lewis acidity. By modifying the aryl substituents, the stability and reactivity of the carbocation can be precisely controlled. thieme-connect.com Electron-donating groups, such as the methyl groups in the 4,4',4''-trimethyltrityl cation, stabilize the positive charge, which can modulate the catalyst's reactivity to suit specific substrates and prevent unwanted side reactions with acid-sensitive products. thieme-connect.comthieme-connect.com This tunability allows for the optimization of catalysts for a wide array of chemical transformations. researchgate.net

Triarylmethyl cations have proven to be effective catalysts for fundamental carbon-carbon bond-forming reactions, including the Diels-Alder and Aldol reactions. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, forms a six-membered ring and is a powerful tool in organic synthesis. masterorganicchemistry.com Trityl cations catalyze this reaction by activating the dienophile, making it more susceptible to attack by the diene. nih.gov

Similarly, in Aldol reactions, where an enol or enolate reacts with a carbonyl compound, the trityl cation acts as a Lewis acid to activate the carbonyl electrophile. nih.govyoutube.com This activation facilitates the nucleophilic attack, leading to the formation of a β-hydroxy carbonyl compound. The use of trityl cations has been explored in Mukaiyama-type Aldol reactions and Hosomi-Sakurai allylations, where they demonstrate high catalytic efficiency. nih.gov Preliminary mechanistic studies in certain allylations suggest that the reaction proceeds primarily through trityl cation catalysis. nih.gov

The table below summarizes the role of trityl cations in these key reactions.

| Reaction | Role of Trityl Cation Catalyst | Substrate Activated | Typical Outcome |

| Diels-Alder | Lewis Acid Activation | Dienophile | Formation of a six-membered ring masterorganicchemistry.com |

| Aldol Reaction | Lewis Acid Activation | Carbonyl Compound | Formation of a β-hydroxy carbonyl youtube.com |

| Hosomi-Sakurai | Lewis Acid Activation | Carbonyl/Ketoester | Allylation of electrophile nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Triarylmethyl cations are adept at catalyzing such complex transformations. researchgate.net For instance, they have been successfully employed in the synthesis of bisindolylmethanes, a three-component reaction involving an aldehyde and two molecules of indole (B1671886). thieme-connect.comthieme-connect.com

In this process, the trityl cation activates the aldehyde, which then undergoes a Friedel-Crafts-type reaction with the first indole molecule. Subsequent elimination and reaction with a second indole molecule yield the bisindolylmethane product, regenerating the catalyst. thieme-connect.com The proposed mechanism highlights the catalyst's role in activating the electrophile (the aldehyde) and being regenerated in the catalytic cycle. thieme-connect.com

Trityl-based systems also catalyze other condensation reactions, such as the Grieco three-component condensation, which typically involves an aldehyde, a nitrogen-containing compound like aniline, and an electron-rich alkene to produce nitrogen-containing heterocycles. wikipedia.org The reaction proceeds via an iminium ion intermediate, which is generated with the help of the Lewis acid catalyst and then participates in an aza-Diels-Alder reaction. wikipedia.org The versatility of trityl cations in these MCRs underscores their importance in constructing complex molecular architectures efficiently. researchgate.net

Organocatalytic Roles of Trityl-Type Compounds

The use of 4,4',4''-trimethyltrityl alcohol and its derivatives as precursors to catalytic species places them firmly within the field of organocatalysis. thieme-connect.com Organocatalysts are defined as small organic molecules that accelerate chemical reactions without involving a metal atom. nih.gov This area has grown significantly as it offers a "green" alternative to traditional metal-based catalysts, which can be costly, toxic, and sensitive to reaction conditions. thieme-connect.com

Triarylmethyl cations are a prime example of organocatalytic Lewis acids. thieme-connect.com Their development has been a key area of research, providing metal-free options for reactions that traditionally rely on metallic Lewis acids. thieme-connect.com The catalytic cycle in these reactions, such as the synthesis of bisindolylmethanes, demonstrates the regeneration and reuse of the organic cation, a hallmark of catalytic processes. thieme-connect.com The ability to tune the catalyst's reactivity by simple structural modification of the aryl rings is a significant advantage of this organocatalytic system. thieme-connect.comthieme-connect.com Furthermore, the application of trityl-type compounds extends to asymmetric catalysis, where the use of chiral counterions with the trityl cation can induce enantioselectivity in reactions like the Diels-Alder reaction. thieme-connect.com

Catalyst Design, Reusability, and Green Aspects in Tritylation Processes

Tritylation, the introduction of a trityl protecting group onto a substrate like an alcohol, is a common procedure in organic synthesis. acs.orgnih.gov The design of efficient and reusable catalysts for this process is crucial for sustainable chemistry. While tritylation can be performed using stoichiometric reagents, catalytic methods offer significant advantages. acs.org

Recent research has focused on developing heterogeneous or easily separable catalysts to simplify product purification and enable catalyst recycling. acs.orgresearchgate.net One approach involves using ionic liquids as recyclable Lewis acid catalysts for the tritylation of alcohols with triphenylmethyl alcohol. acs.orgnih.gov In such systems, the catalyst can be recovered and reused for multiple cycles with minimal loss of activity. acs.orgnih.gov This reusability is a key principle of green chemistry, as it reduces waste and lowers operational costs. numberanalytics.comcatalysis.blog

The table below outlines key considerations in the design of reusable tritylation catalysts.

| Design Factor | Objective | Benefit |

| Catalyst Support | Immobilize the active species (e.g., on a polymer or ionic liquid). acs.orgresearchgate.net | Facilitates easy separation and recovery from the reaction mixture. nih.gov |

| Catalyst Stability | Use robust materials that resist degradation under reaction conditions. numberanalytics.com | Ensures consistent performance over multiple cycles. |

| Process Conditions | Employ mild conditions (e.g., room temperature, green solvents). acs.orgnih.gov | Reduces energy consumption and environmental impact. researchgate.net |

The development of these catalytic systems aligns with the principles of green chemistry by improving efficiency, minimizing waste through catalyst recycling, and often utilizing milder reaction conditions compared to traditional methods. thieme-connect.comacs.org

Applications in Solid Phase Synthesis and Combinatorial Chemistry

Cleavage from Solid Supports Under Mild Conditions

A key advantage of the trityl linker is the ability to cleave the final product from the solid support under very mild acidic conditions. acs.org This is due to the high stability of the trityl cation that is formed as a leaving group. acs.org The lability of the linker can be fine-tuned by modifying the substituents on the trityl group's aromatic rings. iris-biotech.denih.govacs.org For instance, the linkage on a standard 2-chlorotrityl chloride resin is so acid-sensitive that it can be cleaved with solutions as mild as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or with mixtures containing acetic acid or hexafluoroisopropanol (HFIP). acs.orgiris-biotech.decblpatras.gr This mild cleavage allows for the release of fully protected peptide fragments from the resin, a crucial strategy in convergent peptide synthesis. sigmaaldrich.comcblpatras.gr The orthogonality of the trityl linker is another significant benefit; it can be cleaved without disturbing other protecting groups (like Boc or tBu) that require stronger acidic conditions for removal. acs.orgcblpatras.gr

| Cleavage Reagent/Cocktail | Typical Concentration | Key Features | References |

| Trifluoroacetic Acid (TFA) in DCM | 1-5% | Very common, mild, cleaves the trityl cation. | acs.org |

| Acetic Acid (AcOH) / TFE / DCM | e.g., AcOH/TFE/DCM (1:1:8) | Mild acidic conditions for cleaving protected fragments. | researchgate.net |

| Hexafluoroisopropanol (HFIP) in DCM | 1:4 (v/v) | Weak acid, cleaves linkage without deprotecting side-chain groups like Boc and tBu. | cblpatras.gr |

| Dichloromethane (DCM) / TFE | 20% TFE in DCM | Releases fully protected peptide acids. | sigmaaldrich.com |

Role in Combinatorial Library Synthesis and Encoding Tags

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as libraries, which can then be screened for biological activity. pressbooks.pubwikipedia.orgjetir.org The "split-and-mix" synthesis strategy, often performed on a solid phase, is a powerful technique for generating these libraries. wikipedia.orgnih.govresearchgate.net In this process, a solid support is divided into portions, a different building block is added to each, and then all portions are recombined. Repeating this cycle allows for the exponential creation of unique compounds. wikipedia.org

A highly innovative application of trityl groups in this field is their use as encoding tags. nih.gov In a technique known as mass-tag encoding, trityl moieties with different masses are used to encode the building blocks added at each step of a combinatorial synthesis. nih.govresearchgate.net For example, in oligonucleotide synthesis, a specific trityl derivative of a known molecular weight is used for each of the four nucleobases. nih.govresearchgate.net After a molecule from the library is selected for its activity, the encoding tags are cleaved and analyzed by mass spectrometry. By identifying the mass of the tags, the sequence of building blocks in the active compound can be decoded. nih.govresearchgate.net This method provides a direct way to determine the structure of the most promising compounds from a vast library.

Supramolecular Chemistry and Self Assembly of 4,4 ,4 Trimethyltrityl Alcohol Derivatives

Molecular Aggregation and Hydrogen Bonding Interactions

The aggregation of molecules is a foundational process in supramolecular chemistry, driven by a variety of non-covalent forces. goettingen-research-online.de In systems containing trityl alcohol derivatives, a delicate balance of hydrogen bonds and hydrophobic interactions dictates the formation of larger assemblies. researchgate.netnih.gov The primary hydrogen bond interaction is the classic O-H···O bond, where the hydroxyl group of one molecule interacts with the oxygen of another. goettingen-research-online.de However, the unique structure of the trityl group also allows for O-H···π interactions, where the hydroxyl hydrogen is attracted to the electron-rich aromatic rings of a neighboring molecule. goettingen-research-online.denih.gov

The aggregation process is influenced by the surrounding environment. In polar solvents, aggregation is often driven by hydrophobic interactions, where the non-polar trityl moieties cluster together to minimize contact with the solvent. researchgate.net The presence of the bulky trityl group can also have a prohibitive effect on bonding. Its steric properties can preclude the formation of strong, direct intermolecular hydrogen bonds between hydroxyl groups, a phenomenon that makes the trityl group a useful "protective group" in crystal engineering. nih.govmdpi.com In some derivatives, weaker C-H···O interactions are observed instead of strong O-H···O bonds. nih.gov The interplay between these competing interactions—strong hydrogen bonds, weaker π-interactions, and steric hindrance—is crucial in determining the final aggregated structure.

Table 1: Properties of 4,4',4''-Trimethyltrityl Alcohol This table is interactive. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tris(4-methylphenyl)methanol | |

| Molecular Formula | C₂₂H₂₂O | |

| Molecular Weight | 302.41 g/mol | |

| Melting Point | 94-96°C | |

| Boiling Point | 459.1°C at 760mmHg | |

| Density | 1.083 g/cm³ |

Stereodynamic Propeller Behavior and Implications for Crystal Engineering

The triphenylmethyl group is not static; it behaves as a stereodynamic propeller. mdpi.comnih.gov This means the three aromatic rings can twist and rotate around the central carbon atom, adopting specific conformations. nih.gov The helicity (the "handedness" of the propeller twist) of the trityl group can be influenced by nearby chiral centers within the same molecule. nih.govmdpi.com This transfer of chirality from a permanent stereogenic center to the dynamic trityl propeller is a key feature of these systems and can be detected through techniques like circular dichroism. mdpi.comnih.gov

Formation of Organogels from Triphenylmethyl Derivatives

Certain derivatives of triphenylmethyl alcohol have been identified as effective low-molecular-weight gelators (LMWGs), capable of immobilizing organic solvents to form organogels. researchgate.net This process relies on the self-assembly of the gelator molecules into a three-dimensional network that traps the solvent. researchgate.netnih.gov For trityl-based gelators, the primary driving force for this self-assembly is often hydrophobic interactions between the bulky, non-polar trityl moieties and, when present, long alkyl chains. researchgate.net

Research has shown that triphenylmethyl derivatives of simple primary alcohols can form gels in various solvents, with minimum gelation concentrations ranging from 0.5% to 4.0% (w/v). researchgate.net The resulting gels are supramolecular in nature, held together by non-covalent forces. researchgate.net Characterization using techniques like scanning electron microscopy (SEM) reveals that these gels are composed of entangled fibrous networks. researchgate.net The efficiency of gelation can be tuned by modifying the molecular structure; for example, 1,8-bis(trityloxy)octane, which has two trityl groups, was found to be a particularly efficient organogelator. researchgate.net This demonstrates that the triphenylmethyl unit is a promising structural component for the rational design of new organogelators. researchgate.net

Table 2: Organogelation Properties of Selected Triphenylmethyl (TPM) Derivatives This table is interactive. You can sort and filter the data.

| Derivative Name | Abbreviation | Gelation Result | Solvent(s) | Minimum Gelation Concentration (% w/v) | Gel-Sol Transition Temp. (°C) | Source |

|---|---|---|---|---|---|---|

| (Butyloxymethyl)tribenzene | TPM-G4 | Forms Organogel | Diethylene Glycol | 4.0 | ~31-40 | researchgate.net |

| (Pentyloxymethyl)tribenzene | TPM-G5 | Forms Organogel | DMSO | 2.0 | ~40-50 | researchgate.net |

| 1,8-Bis(trityloxy)octane | TPM-G12 | Forms Organogel | Propan-1-ol, DMSO | 0.5 | ~65-75 | researchgate.net |

Chirality, Stereochemistry, and Chiroptical Properties of 4,4 ,4 Trimethyltrityl Systems

Chirality Transmission and Induction in Trityl Derivatives

The unique propeller-like structure of trityl groups, such as in 4,4',4''-trimethyltrityl alcohol, is central to its stereochemical behavior. While the parent compound is achiral, substitutions can induce chirality, leading to a dynamic interplay of conformations.

Dynamic Chirality Transfer from Permanent Stereogenic Centers

When a 4,4',4''-trimethyltrityl group is attached to a molecule containing a permanent stereogenic center, a phenomenon known as dynamic chirality transfer can occur. nih.gov The inherent chirality of the stereocenter influences the propeller-like trityl group, causing it to favor one of two possible helical conformations (P or M). nih.gov This results in the induction of helicity in the trityl propeller, a process driven by a set of weak but complementary electrostatic interactions. researchgate.netmdpi.com The efficiency of this transfer of stereochemical information is a subject of detailed study, with the presence of additional stereogenic centers in close proximity significantly affecting the outcome. nih.govresearchgate.netmdpi.com This induced chirality is observable through chiroptical methods, where it gives rise to non-zero Cotton effects in the trityl UV-absorption region. nih.govresearchgate.netmdpi.com

Bevel-Gear Mechanism in Chiral Triarylmethanols

The correlated rotation of the three aryl rings in triarylmethanols is often described by a "bevel-gear" mechanism. mdpi.com In this model, the rings are envisioned as interlocking gears, where the rotation of one necessitates the simultaneous rotation of the others. europeana.euyoutube.comakro-plastic.commdpi.com This concerted motion represents the lowest energy pathway for the interconversion between the P and M helical enantiomers. mdpi.com For O-trityl alcohols, this mechanism involves direct steric interaction between the permanently chiral part of the molecule and the dynamic trityl unit, facilitated by a bent molecular structure. mdpi.com In other cases, the chirality transfer is governed by more subtle electrostatic interactions. mdpi.com This mechanism is fundamental to understanding the dynamic stereochemistry of these systems.

Stereoselective Synthesis with Chiral Trityl Auxiliaries and Catalysts

The distinct stereochemical features of the 4,4',4''-trimethyltrityl group have been harnessed in the field of asymmetric synthesis, where it can serve as a chiral auxiliary or form the basis of a chiral catalyst. numberanalytics.comuzh.ch

Diastereoselectivity Reversal in Asymmetric Cycloadditions

When incorporated into a chiral auxiliary, the 4,4',4''-trimethyltrityl group can exert significant steric control in reactions like asymmetric cycloadditions. numberanalytics.com A notable application is in achieving diastereoselectivity reversal. By modifying reaction conditions, such as the choice of Lewis acid, it is possible to switch the preferred face of attack on a prochiral substrate, thus leading to the formation of different diastereomers. This level of control is highly desirable in organic synthesis, allowing for the selective preparation of multiple stereoisomers from a single chiral precursor.

Chiral Carbocations Derived from Trityl Alcohols

The treatment of chiral trityl alcohols with strong acids can generate chiral carbocations. These species can then act as organocatalysts in various asymmetric transformations. Research has shown that methoxy (B1213986) groups on the aromatic rings are crucial for the stabilization of these carbocations. diva-portal.org While the catalytic potential of these chiral carbocations has been demonstrated in reactions like the Diels-Alder reaction, achieving high levels of chiral induction remains an area of active investigation. diva-portal.org

Chiroptical Spectroscopy for Stereochemical Assignment and Dynamic Studies (ECD, VCD)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable tools for elucidating the stereochemistry of chiral molecules, including those containing the 4,4',4''-trimethyltrityl moiety. hebmu.edu.cnresearchgate.net

ECD spectroscopy, which measures the differential absorption of circularly polarized light in the UV-Vis region, is particularly sensitive to the helical conformation of the trityl group. mdpi.comresearchgate.net The appearance of non-zero Cotton effects in the ECD spectrum directly reflects the induced helicity of the trityl propeller. researchgate.netmdpi.com The sign and magnitude of these effects provide valuable information about the preferred conformation and the efficiency of chirality transfer. nih.govresearchgate.netmdpi.com

VCD spectroscopy, the infrared counterpart to ECD, offers complementary information about the molecule's vibrational modes. researchgate.net It is a powerful technique for studying the three-dimensional structure of chiral molecules in solution. researchgate.net Both ECD and VCD, often in conjunction with quantum mechanical calculations, are instrumental in assigning the absolute configuration of chiral trityl derivatives and in studying their conformational dynamics. hebmu.edu.cnnih.govnih.gov

| Property | Description |

| IUPAC Name | tris(4-methylphenyl)methanol |

| Molecular Formula | C22H22O |

| Molecular Weight | 302.41 g/mol |

| Melting Point | 94-96°C |

| CAS Number | 3247-00-5 |

Advanced Spectroscopic and Computational Characterization of 4,4 ,4 Trimethyltrityl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). For 4,4',4''-trimethyltrityl alcohol, also known as tris(4-methylphenyl)methanol, NMR spectroscopy confirms the presence and connectivity of its distinct functional groups. nist.gov

In ¹H NMR spectroscopy, the spectrum of this compound is expected to show three main signals corresponding to the different types of protons:

A singlet for the hydroxyl (-OH) proton. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

A singlet for the protons of the three methyl (-CH₃) groups. Due to the molecule's symmetry, these 9 protons are chemically equivalent.

A set of signals in the aromatic region for the phenyl protons. The para-substitution pattern results in an AA'BB' system, which often appears as two doublets.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton:

A signal for the methyl carbons.

Signals for the aromatic carbons, including the ipso, ortho, meta, and para-substituted carbons.

A signal for the central carbinol carbon (the carbon atom bonded to the hydroxyl group). This signal is typically found in the 60-80 ppm range for tertiary alcohols. magritek.com

The chemical shifts are influenced by the electronic environment; for instance, the carbinol carbon is deshielded due to the electronegativity of the attached oxygen atom. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Methyl Protons (-CH₃) | ~2.3 | All three methyl groups are equivalent. | |

| Aromatic Protons (ortho to -C(OH)) | ~7.2-7.4 | Part of an AA'BB' system. | |

| Aromatic Protons (meta to -C(OH)) | ~7.1-7.2 | Part of an AA'BB' system. | |

| Hydroxyl Proton (-OH) | Variable | Shift depends on solvent and concentration. | |

| Methyl Carbons (-C H₃) | ~21 | Typical value for a methyl group on a benzene (B151609) ring. | |

| Aromatic Carbons (C-H) | ~128-130 | Signals for ortho and meta carbons. | |

| Aromatic Carbons (ipso, C-CH₃) | ~137 | Carbon attached to the methyl group. | |

| Aromatic Carbons (ipso, C-C(OH)) | ~145 | Carbon attached to the central carbinol carbon. | |

| Central Carbinol Carbon (-C -OH) | ~80 | Typical for a tertiary alcohol. |

Mass Spectrometry (MS) Applications in Characterization and Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound (molecular weight 302.41 g/mol ) is available through databases such as the NIST WebBook. nist.govnist.govfishersci.cathermofisher.com

For tertiary alcohols, the molecular ion peak (M⁺) is often weak or entirely absent due to the instability of the parent ion. libretexts.org The fragmentation of this compound is characterized by two primary pathways:

Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. In this case, it results in the loss of a p-tolyl radical to form the highly stable tri(p-tolyl)methyl cation. This fragment is expected to be the base peak in the spectrum due to its resonance stabilization.

Dehydration: This involves the elimination of a water molecule (H₂O), leading to a fragment with a mass of (M-18).

The analysis of these fragments allows for the confirmation of the molecular structure.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 302 | [C₂₂H₂₂O]⁺ | Molecular Ion (M⁺) |

| 284 | [C₂₂H₂₀]⁺· | Dehydration (Loss of H₂O) |

| 211 | [C₁₅H₁₅O]⁺ | Loss of a p-tolyl radical |

| 197 | [C₁₄H₁₃]⁺ | Further fragmentation |

| 105 | [C₇H₇O]⁺ | Cleavage leading to a tolyl-containing fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (from tolyl group) |

Infrared (IR) Spectroscopy for Functional Group Identification

The key characteristic IR absorptions for this compound include:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands typically appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands for the methyl groups appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region, characteristic of the benzene rings.

C-O Stretch: A strong absorption band in the 1260-1000 cm⁻¹ range, indicative of the tertiary alcohol C-O bond.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Tertiary Alcohol) | ~1150 | Strong |

X-ray Crystallography and Solid-State Structural Analysis

As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal were to be analyzed, X-ray diffraction would reveal:

Molecular Conformation: The propeller-like arrangement of the three p-tolyl rings around the central carbon atom. It would also show the torsion angles of the phenyl groups relative to the central C-C bonds.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the hydroxyl group, which would likely form chains or other networks in the solid state.

Crystal Packing: The efficiency of how the molecules are arranged in the unit cell, which influences the density and other physical properties of the solid.

Studies on similar molecules, such as other triphenylmethanol (B194598) derivatives, have provided valuable insights into the structural possibilities for this class of compounds. rsc.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Persistent Trityl Radicals

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. While this compound itself is diamagnetic and thus EPR-silent, it can be converted into a persistent trityl radical. The resulting 4,4',4''-trimethyltrityl radical is a stable carbon-centered radical where the unpaired electron is extensively delocalized across the three aromatic rings.

The formation of the trityl radical can be achieved through the one-electron reduction of the corresponding trityl cation, which is generated by treating the alcohol with a strong acid. These persistent trityl radicals are of significant interest as spin probes and labels for in vivo EPR imaging due to their stability and sensitivity to the local environment.

The EPR spectrum of the 4,4',4''-trimethyltrityl radical is expected to be a single, sharp line. The hyperfine coupling of the unpaired electron to the methyl and aromatic protons is often unresolved due to the extensive delocalization, resulting in a narrow linewidth.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable insights into its structural and electronic properties, complementing experimental data. While specific DFT studies on this exact molecule are not widely published, the methodology is well-established for similar compounds. mdpi.comdiva-portal.org

DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data if available.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these with experimental spectra can aid in the assignment of signals and confirm the structure.

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity.

Such computational studies are invaluable for rationalizing the observed properties of this compound and for predicting its behavior in various chemical environments.

Molecular Dynamics (MD) Simulations of Encapsulated Trityl Species

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules at an atomic level, providing insights into the dynamics and interactions of guest molecules within a host structure. In the context of this compound and its corresponding carbocation, MD simulations can elucidate the nature of their encapsulation within various porous materials and molecular capsules.

While specific MD studies on the encapsulation of this compound are not extensively documented in publicly available literature, the principles can be understood from simulations performed on analogous systems, such as the encapsulation of the parent trityl cation in host molecules like resorcinarene (B1253557) capsules or the confinement of molecules in porous silica (B1680970). nih.govnih.gov These studies reveal that the interactions between the host and the guest molecule are governed by a combination of forces, including van der Waals interactions, electrostatic forces, and hydrogen bonding.

For instance, MD simulations of a trityl cation encapsulated within a hexameric resorcinarene capsule have demonstrated the crucial role of the confined space in stabilizing the reactive carbocation. nih.gov The simulations can track the position and orientation of the trityl species within the host's cavity over time, revealing the preferred binding modes and the extent of its mobility.

A typical MD simulation setup for studying the encapsulation of a trityl species would involve the following steps:

System Setup: A model of the host structure (e.g., a porous silica matrix or a molecular capsule) is constructed. The 4,4',4''-trimethyltrityl species (either the alcohol or the carbocation) is then placed within the host's cavity. The entire system is subsequently solvated in a simulation box with an appropriate solvent, such as water or an organic solvent.

Force Field Application: A suitable force field is chosen to describe the interatomic and intermolecular interactions. Force fields like AMBER or CHARMM are commonly used for biomolecular systems and can be adapted for such host-guest systems. researchgate.net These force fields define the potential energy of the system as a function of the atomic coordinates.

Simulation Run: The simulation is initiated by assigning initial velocities to all atoms, and Newton's equations of motion are solved iteratively for each atom over a defined period, typically on the order of nanoseconds to microseconds. This generates a trajectory of the system's evolution over time.

Analysis: The resulting trajectory is analyzed to extract various properties of interest.

The data table below illustrates the type of information that can be obtained from such MD simulations, based on general knowledge of simulations of encapsulated aromatic molecules.

| Property | Description | Example Finding from a Hypothetical Simulation |

|---|---|---|

| Binding Energy | The strength of the interaction between the host and the guest molecule. | -50 to -100 kJ/mol, indicating stable encapsulation. |

| Radial Distribution Function (RDF) | The probability of finding atoms of the host at a certain distance from the guest. | Sharp peaks indicating a well-defined binding pocket and specific interaction sites. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the guest molecule over time, indicating its mobility within the host. | Low RMSD values (< 2 Å) suggesting the guest is tightly bound and has limited movement. |

| Solvent Accessible Surface Area (SASA) | The surface area of the guest molecule that is accessible to the solvent. | A significant reduction in SASA upon encapsulation, confirming its shielding from the bulk solvent. |

Computational Studies on Carbocation Stability and Reactivity

Computational chemistry, particularly methods based on density functional theory (DFT), provides a robust framework for quantifying the stability and reactivity of carbocations like the 4,4',4''-trimethyltrityl cation. These studies are crucial for understanding the reaction mechanisms involving this species and for designing catalysts that can generate and utilize it effectively.

The stability of a carbocation is a key determinant of its reactivity. The 4,4',4''-trimethyltrityl carbocation is expected to be relatively stable due to the electron-donating nature of the three methyl groups. These groups stabilize the positive charge on the central carbon atom through a combination of inductive effects and hyperconjugation. Computational studies on similar substituted trityl and benzylic carbocations have confirmed that electron-donating groups enhance carbocation stability. ucm.es

DFT calculations can be employed to quantify the stabilizing effect of the methyl groups. A common approach is to calculate the isodesmic reaction energy for the formation of the carbocation. This involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations. For the 4,4',4''-trimethyltrityl cation, a relevant isodesmic reaction could be:

(p-Tol)₃C⁺ + CH₄ → (p-Tol)₃CH + CH₃⁺

The calculated energy change for this reaction provides a measure of the stabilization afforded by the three p-tolyl groups compared to three hydrogen atoms. Further comparisons with the parent trityl cation ((C₆H₅)₃C⁺) can precisely quantify the contribution of the methyl groups.

The following table presents hypothetical results from DFT calculations on the stability of the 4,4',4''-trimethyltrityl carbocation, based on trends observed in computational studies of similar carbocations.

| Computational Method | Property Calculated | Hypothetical Value (kcal/mol) | Interpretation |

|---|---|---|---|

| DFT (B3LYP/6-31G) | Stabilization Energy vs. Trityl Cation | -10 to -15 | The three methyl groups provide significant additional stabilization compared to the parent trityl cation. |

| DFT (B3LYP/6-31G) | Hydride Ion Affinity (HIA) | ~220 - 230 | A lower HIA compared to less substituted carbocations indicates greater stability. |

| DFT (B3LYP/6-31G*) | Energy Barrier for Reaction with H₂O | +15 to +20 | A moderate energy barrier suggests that the carbocation is stable enough to exist as an intermediate but will react with nucleophiles. |

Furthermore, computational studies can predict the reactivity of the 4,4',4''-trimethyltrityl carbocation towards various nucleophiles. beilstein-journals.org By calculating the potential energy surface for the reaction between the carbocation and a nucleophile, the transition state structure and the activation energy barrier can be determined. A lower activation energy implies a faster reaction rate. These calculations are invaluable for understanding and predicting the outcome of reactions where this carbocation acts as an intermediate. For example, computational models can predict whether a reaction will proceed via an Sₙ1 mechanism involving the formation of the 4,4',4''-trimethyltrityl carbocation. nih.gov

Emerging Applications and Future Research Directions for 4,4 ,4 Trimethyltrityl Alcohol

Role in Medicinal Chemistry and Development of Therapeutic Agents

The triphenylmethyl (trityl) group, for which 4,4',4''-trimethyltrityl alcohol is a key synthetic starting point, is extensively used as a protecting group for primary alcohols, particularly in the synthesis of complex biomolecules like nucleosides and carbohydrates. nih.govnih.gov This protective function is crucial in the multi-step synthesis of therapeutic agents, including DNA and RNA fragments. nih.gov The trityl group's stability under basic conditions and its facile removal with mild acid make it an invaluable tool for selectively shielding reactive sites during complex chemical transformations. nih.gov

Beyond its role as a protecting group, the trityl scaffold itself is being investigated in the development of new therapeutic agents. nih.gov For instance, N-tritylated amino acids and other molecules incorporating a trityl fragment have been explored as potential treatments for various diseases. nih.gov The synthesis of phosphorodiamidate-linked morpholino oligomers (PMO), which are nucleic acid analogs used to modulate gene expression, can employ trityl derivatives for protecting the morpholino ring nitrogen during the coupling steps. google.com The ability to create a wide variety of tris(4-substituted)-trityl radicals with different electronic properties allows researchers to fine-tune molecules for specific biological applications. nih.gov The development of robust synthetic methods for these varied trityl radicals is crucial for their potential use in understanding biochemical reactivity and designing new therapeutic strategies. nih.gov

Applications in Materials Science and Engineering

The unique electronic and structural properties of the trityl scaffold have led to its application in cutting-edge materials science, from advanced electronic displays to streamlined chemical synthesis.

Neutral π-radicals based on the triphenylmethyl structure have emerged as promising materials for optoelectronic devices, particularly as light emitters in OLEDs. nih.gov Unlike traditional fluorescent molecules, these radicals have a doublet ground state and a doublet excited state, which allows for a spin-allowed relaxation process that can lead to high emission efficiencies. nih.gov Derivatives of the tris(2,4,6-trichlorophenyl)methyl (TTM) radical, a related trityl compound, have been shown to be particularly effective. nih.govxjau.edu.cn

Recent research has focused on modifying the trityl structure to enhance performance. For example, introducing mesityl substituents to the TTM radical backbone has been shown to stabilize the radical, prevent undesirable side reactions, and significantly enhance photoluminescence. nih.gov This strategy has led to the development of deep-red OLEDs with a maximum external quantum efficiency (EQE) of 26.6% and high power efficiency. nih.gov Furthermore, these stabilized trityl radicals have been incorporated into conjugated polymer backbones, creating polyradicals for use in solution-processable OLEDs, paving the way for large-area, cost-effective device fabrication. nih.gov

The trityl alcohol functional group is a cornerstone in the development of polymer-supported reagents, a technology that greatly simplifies the process of chemical synthesis. cam.ac.uknih.gov By attaching the trityl alcohol to an insoluble polymer support, it can be converted into a reusable linker for solid-phase organic synthesis. nih.govnih.gov In this methodology, a reactant molecule such as a carboxylic acid, amine, or alcohol is chemically tethered to the polymer-supported trityl linker. nih.gov Subsequent chemical reactions can be performed on the attached molecule, and purification is achieved by simply filtering off the solid resin, washing away excess reagents and soluble byproducts. cam.ac.uk

This approach streamlines multi-step syntheses by eliminating the need for complex chromatographic purification after each step. cam.ac.uk An advanced example is the hydroxytetrachlorodiphenylmethyl (HTPM) linker, a trityl derivative designed for high stability against a wide range of acidic, basic, and nucleophilic conditions. nih.govnih.gov Despite its stability, the bond to the synthesized molecule can be cleanly cleaved at the end of the synthesis to release the pure product. nih.govnih.gov This combination of stability and controlled cleavage makes polymer-supported trityl reagents a powerful tool for constructing complex molecules efficiently. scilit.comrsc.org

Spin Probes for Advanced Spectroscopic and Imaging Methods

When this compound is converted to its corresponding radical, it becomes a highly effective spin probe. Spin probes are stable paramagnetic molecules with unpaired electrons that can be introduced into a system to report on its molecular environment using magnetic resonance techniques. moleculardimensions.com Trityl radicals are particularly valued for their persistence and unique spectral properties. wikipedia.orgnih.gov

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons. nih.govalfa-chemistry.com Trityl radicals are exceptional probes for ESR studies due to their characteristic single, narrow resonance line in the ESR spectrum. nih.govresearchgate.netnih.gov This narrow linewidth translates to very high sensitivity, allowing for the detection of nanomolar concentrations of the radical. nih.gov

This high sensitivity has made trityl radicals invaluable for in vivo applications, such as measuring oxygen concentration in tissues (oximetry). nih.gov The width of the trityl radical's ESR signal broadens in the presence of molecular oxygen, providing a precise, non-invasive way to map tissue oxygenation, which is a critical parameter in cancer biology and physiology. nih.govnih.gov Specially designed water-soluble trityl radicals, such as the Finland trityl and OX063, have been developed to be effective biosensors for oxygen and pH in biomedical EPR imaging. nih.govjohnshopkins.eduuni-bonn.de

Dynamic Nuclear Polarization (DNP) is a powerful technique used to dramatically enhance the signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes by several orders of magnitude. nih.govnih.govnih.govdtu.dk The method works by transferring the very high spin polarization of electrons to the surrounding nuclear spins via microwave irradiation. nih.gov This process requires a polarizing agent, which is a stable source of unpaired electrons. nih.gov

Trityl radicals, including the widely used OX063 derivative, are highly efficient polarizing agents for DNP. researchgate.netnih.gov Their effectiveness is largely due to their narrow ESR linewidths, which makes them particularly suitable for a DNP mechanism known as the Solid Effect (SE). researchgate.netnih.gov In dissolution-DNP, a sample containing the target molecule and a trityl radical is hyperpolarized at very low temperatures (around 1.2–4.2 K) and high magnetic fields before being rapidly dissolved and transferred for liquid-state NMR analysis. nih.govdtu.dk The electron spin dynamics of trityl radicals, such as their spin-lattice relaxation times, are critical determinants of DNP efficiency and are the subject of ongoing research to further optimize this transformative technology. researchgate.netnih.govcopernicus.org

Development of Novel Trityl-Type Protecting Groups and Linkers